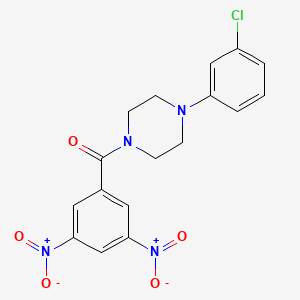
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline moiety linked to a thioxoimidazolidinone core, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one typically involves the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with 2-thioxoimidazolidin-4-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using industrial-grade solvents and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Thiol-substituted imidazolidinones.
Substitution: Various substituted quinoline derivatives, depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one is studied for its potential as a ligand in coordination chemistry, forming complexes with transition metals that exhibit interesting catalytic properties.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further development in pharmaceuticals.
Medicine
In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
作用機序
The mechanism by which (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one exerts its effects is not fully understood. it is believed to interact with molecular targets such as enzymes and receptors, disrupting normal cellular functions. In antimicrobial applications, it may inhibit key enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it could interfere with signaling pathways that regulate cell growth and apoptosis.
類似化合物との比較
Similar Compounds
(Z)-5-((2-hydroxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
(Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-iminoimidazolidin-4-one: Contains an imino group instead of a thioxo group, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the methoxy and hydroxy groups on the quinoline ring, along with the thioxoimidazolidinone core, makes (Z)-5-((2-hydroxy-6-methoxyquinolin-3-yl)methylene)-2-thioxoimidazolidin-4-one unique. These functional groups contribute to its distinct chemical reactivity and potential for diverse applications in scientific research.
特性
IUPAC Name |
(3E)-3-[(5-hydroxy-2-sulfanylidene-1,3-dihydroimidazol-4-yl)methylidene]-6-methoxyquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c1-20-9-2-3-10-7(5-9)4-8(12(18)15-10)6-11-13(19)17-14(21)16-11/h2-6,19H,1H3,(H2,16,17,21)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYIBACZHAIKTC-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=CC3=C(NC(=S)N3)O)C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C/C(=C\C3=C(NC(=S)N3)O)/C(=O)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-(4-isopropylphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2696484.png)




![ethyl (2Z)-2-[(4-fluorobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2696491.png)

![1-(3,4-dimethylphenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2696494.png)

![N-{[4-(4-methoxyphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide](/img/structure/B2696496.png)


![N-(2-fluoro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2696503.png)
